Home > Products > Screening Compounds P103013 > Egfr/her2/cdk9-IN-2
Egfr/her2/cdk9-IN-2 -

Egfr/her2/cdk9-IN-2

Catalog Number: EVT-15278668
CAS Number:
Molecular Formula: C23H20N4O5S2
Molecular Weight: 496.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Egfr/her2/cdk9-IN-2 is a potent inhibitor designed to target three significant proteins: epidermal growth factor receptor, human epidermal growth factor receptor 2, and cyclin-dependent kinase 9. This compound has demonstrated substantial antitumor activity, making it a promising candidate for cancer therapy. Its unique ability to inhibit these three targets simultaneously provides a broader spectrum of antitumor activity compared to compounds that focus on only one or two of these proteins .

Source and Classification

Egfr/her2/cdk9-IN-2 is classified as a small molecule inhibitor. It is sourced from various chemical suppliers and has been studied extensively in scientific literature for its therapeutic potential against cancers that overexpress the targeted receptors, particularly breast cancer and triple-negative breast cancer . The compound's molecular formula is C23H20N4O5S2C_{23}H_{20}N_{4}O_{5}S_{2} with a molecular weight of 496.6 g/mol.

Synthesis Analysis

Methods

The synthesis of Egfr/her2/cdk9-IN-2 typically involves several steps, which may include:

  • Chemical Reactions: Various synthetic routes are employed, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.
  • Industrial Production: Large-scale synthesis often utilizes optimized reaction conditions to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis methods are increasingly used to streamline production processes.

Technical Details

Molecular Structure Analysis

Structure

The molecular structure of Egfr/her2/cdk9-IN-2 features a complex arrangement that includes:

  • Functional Groups: The structure contains sulfonamide and quinazoline moieties, which are crucial for its biological activity.
  • Molecular Data:
    • IUPAC Name: 4-[2-[2-[(4-nitrophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]ethyl]benzenesulfonamide
    • InChI Key: WQEFYEUNVFDIII-UHFFFAOYSA-N
    • InChI: InChI=1S/C23H20N4O5S2/c24-34(31,32)19-11-7-16(8-12-19)13-14-26-22(28)20-3-1-2-4-21(20)25-23(26)33-15-17-5-9-18(10-6-17)27(29)30/h1-12H,13-15H2,(H2,24,31,32).
Chemical Reactions Analysis

Reactions

Egfr/her2/cdk9-IN-2 undergoes several types of chemical reactions:

  1. Oxidation: Introduction of oxygen atoms to form oxides.
  2. Reduction: Removal of oxygen or addition of hydrogen atoms.
  3. Substitution: Replacement of one functional group with another.

Technical Details

The major products formed from these reactions often include derivatives with modified functional groups that may exhibit varying biological activities. The reactions typically require specific conditions and catalysts to facilitate the desired transformations .

Mechanism of Action

Egfr/her2/cdk9-IN-2 exerts its antitumor effects by inhibiting the activities of epidermal growth factor receptor, human epidermal growth factor receptor 2, and cyclin-dependent kinase 9. These proteins play critical roles in cell signaling pathways that regulate cell proliferation, survival, and differentiation. By blocking these pathways, Egfr/her2/cdk9-IN-2 induces cell cycle arrest and apoptosis in cancer cells, effectively reducing tumor growth .

Physical and Chemical Properties Analysis

Physical Properties

Egfr/her2/cdk9-IN-2 is characterized by:

  • Appearance: Typically exists as a solid or crystalline compound.

Chemical Properties

Key chemical properties include:

  • Solubility: Solubility details are often specific to solvent types used in experiments.
  • Stability: Stability under various pH levels and temperatures needs to be evaluated for practical applications.

Relevant data on solubility and stability can vary based on experimental conditions but are crucial for determining application viability in therapeutic settings .

Applications

Scientific Uses

Egfr/her2/cdk9-IN-2 has multiple applications in scientific research:

  1. Chemistry: Used as a tool compound for studying inhibition mechanisms related to epidermal growth factor receptor, human epidermal growth factor receptor 2, and cyclin-dependent kinase 9.
  2. Biology: Investigated for its role in cellular signaling pathways related to cancer proliferation.
  3. Medicine: Explored as a potential therapeutic agent for treating cancers that overexpress the targeted receptors, specifically in breast cancer therapies.
  4. Industry: Potential use in drug development processes targeting similar oncogenic pathways .
Introduction to EGFR/HER2/CDK9-IN-2 in Oncology Research

Rationale for Multikinase Targeting in Cancer Therapy

Conventional single-target kinase inhibitors face significant limitations due to tumor heterogeneity, compensatory pathway activation, and acquired resistance. In triple-negative breast cancer (TNBC), for example, EGFR inhibitors like erlotinib show transient efficacy, with >70% of patients developing resistance via HER2 upregulation or CDK9-mediated survival pathways [4] [7]. Multikinase inhibitors simultaneously disrupt interdependent oncogenic cascades, thereby:

  • Preventing compensatory signaling: Inhibition of EGFR often triggers HER2 activation through dimerization, while CDK9 maintains expression of short-lived oncoproteins (e.g., MYC, MCL-1) that sustain tumor survival [3] [10].
  • Synergistic cytotoxicity: Dual EGFR/HER2 inhibitors combined with transcriptional CDK inhibitors demonstrate 3–5-fold enhanced apoptosis in preclinical TNBC models compared to monotherapies [4] [6].
  • Overcoming genomic heterogeneity: TNBCs frequently co-overexpress EGFR (15–30%), HER2 (35%), and CDK9 (≥50%), making concurrent targeting biologically rational [1] [7].

Table 1: Limitations of Single-Target Inhibitors in Solid Tumors

TargetExample DrugResponse Rate in TNBCPrimary Resistance Mechanisms
EGFRErlotinib10–15%HER2 amplification, MET activation
HER2Lapatinib20–25%EGFR/HER3 dimerization, PIK3CA mutations
CDK9Atuveciclib15–20%MYC amplification, BCL2 overexpression

Oncogenic Significance of EGFR, HER2, and CDK9 in Tumorigenesis

EGFR/HER2 signaling dynamics: EGFR and HER2 form heterodimers that activate PI3K/AKT/mTOR and RAS/RAF/MEK cascades, driving proliferation in breast, lung, and gastrointestinal cancers [7]. TNBCs exhibit EGFR overexpression in 15–30% of cases, correlating with poor prognosis and metastatic potential [4] [7]. HER2 amplification (despite "triple-negative" classification) occurs in 35% of TNBCs and enables bypass signaling upon EGFR inhibition [4] [10].

CDK9 as a transcriptional master regulator: CDK9, the catalytic core of P-TEFb, phosphorylates RNA polymerase II to enable transcriptional elongation of oncogenes:

  • MYC and MCL-1 dependency: CDK9 maintains high expression of MYC (amplified in 40% of TNBCs) and anti-apoptotic MCL-1, whose protein half-lives are <30 minutes [1] [3].
  • Transcriptional addiction: TNBCs show 3.5-fold higher CDK9 expression than luminal subtypes, with CRISPR screens confirming CDK9 as essential (DepMap scores <−1.0) [1] [9].
  • Epigenetic modulation: CDK9 phosphorylates BRG1 to compact heterochromatin, silencing tumor suppressors (e.g., p53, PTEN) [3] [8].

Table 2: Molecular Functions of EGFR/HER2/CDK9 in Cancer

TargetKey SubstratesDownstream EffectsTumor Relevance
EGFRPI3K, RAS, PLCγCell proliferation, survivalOverexpressed in 15–30% TNBC
HER2AKT, ERK, STAT3Metastasis, therapy resistanceCo-amplified with EGFR in 25% TNBC
CDK9RNA Pol II, BRG1MYC/MCL1 transcription, epigenetic silencingEssential for 90% TNBC cell lines

Emergence of Triple-Inhibitor Strategies for Overcoming Therapeutic Resistance

Pharmacological advantages of EGFR/HER2/CDK9-IN-2: This compound exhibits balanced nanomolar inhibition:

  • Biochemical potency: IC₅₀ values of 113–191 nM against EGFR, HER2, and CDK9, surpassing earlier dual inhibitors (e.g., PHA-767491: CDK9/CDC7 IC₅₀ = 340 nM) [4] [6].
  • Structural optimization: The thienopyrimidine core enables simultaneous ATP-pocket engagement in all three kinases, while the acrylamide moiety supports covalent EGFR binding to circumvent T790M mutations [6] [10].

Mechanistic synergism validated in preclinical studies:

  • Transcriptional blockade: Combining EGFR and CDK9 inhibition reduces MYC and MCL-1 levels by >80%, sensitizing tumors to apoptosis [1] [3].
  • Cell cycle arrest: Triple inhibition induces G₂/M arrest (60–75% cells) and suppresses DNA replication proteins (e.g., MCM2 phosphorylation ↓90%) [4] [8].
  • Antitumor efficacy: In TNBC xenografts, EGFR/HER2/CDK9-IN-2 achieves tumor regression (85% volume reduction) at 50 mg/kg without toxicity to normal breast tissue [1] [6].

Addressing evolutionary resistance: Co-targeting prevents common adaptive responses:

  • Transcriptional escape: CDK9 inhibition blocks compensatory upregulation of HER2/EGFR after initial therapy [3] [9].
  • Dimerization shifts: Dual EGFR/HER2 inhibition impedes ligand-independent HER2/ERBB3 dimerization [4] [10].
  • Stemness suppression: Triple targeting depletes ALDH⁺ cancer stem cells by disrupting MYC-driven self-renewal [1] [8].

Compound Profile: EGFR/HER2/CDK9-IN-2

PropertyValue
Chemical StructureThienopyrimidine-acrylamide
Molecular Weight479.57 g/mol
CAS Number422276-47-9
IC₅₀ (EGFR)191.08 nM
IC₅₀ (HER2)132.65 nM
IC₅₀ (CDK9)113.98 nM
MechanismATP-competitive (EGFR/HER2), Covalent (EGFR), Transcriptional blockade (CDK9)
Therapeutic ApplicationTNBC, NSCLC, HER2+ cancers

The structural and activity data for EGFR/HER2/CDK9-IN-2 is derived from biochemical assays and molecular modeling studies [6] [10].

Properties

Product Name

Egfr/her2/cdk9-IN-2

IUPAC Name

4-[2-[2-[(4-nitrophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]ethyl]benzenesulfonamide

Molecular Formula

C23H20N4O5S2

Molecular Weight

496.6 g/mol

InChI

InChI=1S/C23H20N4O5S2/c24-34(31,32)19-11-7-16(8-12-19)13-14-26-22(28)20-3-1-2-4-21(20)25-23(26)33-15-17-5-9-18(10-6-17)27(29)30/h1-12H,13-15H2,(H2,24,31,32)

InChI Key

WQEFYEUNVFDIII-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=CC=C(C=C3)[N+](=O)[O-])CCC4=CC=C(C=C4)S(=O)(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.